Dimethyl phenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10113-28-7 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
dimethyl phenyl phosphate |
InChI |
InChI=1S/C8H11O4P/c1-10-13(9,11-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XTBBZRRBOAVBRA-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
Canonical SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
Other CAS No. |
10113-28-7 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of Dimethyl Phenyl Phosphate and Analogues
Hydrolytic Cleavage Mechanisms of Phosphate (B84403) Diesters
The hydrolysis of phosphate diesters, where the molecule is cleaved by reaction with water, can proceed through several distinct mechanistic pathways. These pathways are generally categorized based on the timing of bond formation with the incoming nucleophile (water or hydroxide (B78521) ion) and bond breaking with the leaving group. The three primary mechanisms are the concerted SN2(P)-type pathway, the stepwise associative mechanism, and the stepwise dissociative mechanism. frontiersin.orgacs.org
In a concerted, or SN2(P)-type, mechanism, the process occurs in a single step. frontiersin.org Bond formation with the attacking nucleophile and bond cleavage of the leaving group happen simultaneously, passing through a single transition state. whiterose.ac.uk This pathway is characterized by the absence of a stable reaction intermediate. researchgate.net For simple phosphate diesters like dimethyl phenyl phosphate, the concerted SN2(P) process is generally the accepted mechanism for hydrolysis in the absence of special structural features or catalysts. acs.orgacs.org The transition state in this pathway involves a pentacoordinate phosphorus center where the nucleophile and the leaving group are both partially bonded. frontiersin.org Evidence for this mechanism comes from various kinetic studies, including measurements of kinetic isotope effects and the analysis of linear free energy relationships (LFERs). frontiersin.org For instance, studies on the hydrolysis of diaryl phosphate anions and the reactions of oxyanions with aryl methyl phosphate diesters point towards a concerted mechanism. frontiersin.org
The stepwise dissociative mechanism, or [DN + AN], is also a two-step process, but it begins with the cleavage of the bond to the leaving group. frontiersin.org This initial, rate-limiting step results in the formation of a highly reactive, short-lived metaphosphate intermediate (PO₃⁻). frontiersin.orgacs.orgnih.gov This intermediate is then rapidly attacked by a nucleophile in a subsequent, non-rate-limiting step to yield the product. frontiersin.org This pathway is most commonly associated with the hydrolysis of phosphate monoester dianions, where the two negative charges help to expel the leaving group. frontiersin.org For phosphate diesters, this mechanism is generally considered less likely under typical conditions because the formation of the high-energy metaphosphate intermediate is energetically unfavorable. The transition state for this pathway is described as "loose," with extensive bond fission to the leaving group and minimal bond formation to the incoming nucleophile. frontiersin.orgacs.org
Stepwise Associative [A<sub>N</sub> + D<sub>N</sub>] Mechanisms Involving Pentacoordinate Intermediates
Kinetic Investigations of Phosphoester Hydrolysis
Kinetic studies are essential for elucidating reaction mechanisms and quantifying the reactivity of phosphate esters. These investigations typically involve measuring reaction rates under varying conditions, such as pH, temperature, and solvent composition.
The rate of hydrolysis of phosphate esters is often highly dependent on the pH of the solution. A pH-rate profile, which is a plot of the observed rate constant (kobs) versus pH, is a powerful tool for identifying the different ionic forms of the phosphate ester that are reactive. asianpubs.orgnih.gov For phosphate diesters and their analogues, hydrolysis can proceed through several species, including the conjugate acid (protonated form), the neutral species, and the mononegative species (anion). orientjchem.orgorientjchem.org
Quantitative kinetic studies provide specific rate constants for the hydrolysis of different reactive species. For instance, the alkaline hydrolysis of dimethyl phosphate is very slow, with an extrapolated second-order rate constant for hydroxide attack at 25°C estimated to be 3 x 10⁻¹¹ M⁻¹ s⁻¹. samipubco.com Analogues with better leaving groups, such as various p-nitrophenyl phosphate diesters, react much faster. samipubco.com
By studying the reaction rate at different temperatures, the thermodynamic activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. nih.gov These parameters provide insight into the transition state of the reaction. A large negative ΔS‡ value, for example, is often indicative of an associative or concerted (SN2-type) mechanism, which involves a more ordered transition state where multiple molecules are brought together. frontiersin.orgnih.gov Conversely, a positive or small negative ΔS‡ value can suggest a dissociative mechanism with a looser, more disordered transition state. frontiersin.org
For example, the hydrolysis of bis(p-nitrophenyl) phosphate yielded activation parameters of ΔH‡ = 24.8 kcal mol⁻¹ and ΔS‡ = -25.4 e.u., with the negative entropy value pointing to a concerted SN2(P)-type mechanism. frontiersin.orgnih.gov
Interactive Data Table: Activation Parameters for the Hydrolysis of Phosphate Diester Analogues
This table presents the thermodynamic activation parameters for the hydrolysis of various phosphate diester analogues. The values of enthalpy (ΔH‡) and entropy (ΔS‡) of activation offer clues about the reaction mechanism.
| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Notes | Reference |
| Bis-p-nitrophenyl phosphate (BpNPP) | 48.8 | -171.6 | 99.9 | Alkaline hydrolysis | samipubco.com |
| Pyridyl-p-nitrophenyl phosphate (PypNPP) | 64.9 | -127.1 | 102.8 | Alkaline hydrolysis | samipubco.com |
| Methyl-p-nitrophenyl phosphate (MpNPP) | 86.3 | -76.7 | 109.2 | Alkaline hydrolysis | samipubco.com |
| Neopentyl phenyl-p-nitrophenyl phosphate (NppNPP) | 63.7 | -152 | 109 | Alkaline hydrolysis | samipubco.com |
| Bis(p-nitrophenyl) phosphate | 103.8 (24.8 kcal/mol) | -106.3 (-25.4 e.u.) | - | Neutral hydrolysis | nih.gov |
| p-Nitrophenyl phosphate monoester | 106.3 (25.4 kcal/mol) | -18.8 (-4.5 e.u.) | 123.4 (29.5 kcal/mol) | at 39°C | nih.gov |
| N-methyl O-phenyl sulfamate | 78.2 (18.7 kcal/mol) | -100.4 (-24 cal/mol·K) | - | Hydrolysis at pH 5.9 | nih.gov |
Interactive Data Table: Second-Order Rate Constants for Phosphate Ester Hydrolysis
This table shows the second-order rate constants (k₂) for the hydrolysis of various phosphate esters, providing a quantitative measure of their reactivity, particularly towards alkaline hydrolysis.
| Compound | k₂ (M⁻¹ s⁻¹) | Temperature (°C) | Conditions | Reference |
| Dimethyl phosphate | 3 x 10⁻¹¹ | 25 | Alkaline (extrapolated) | samipubco.com |
| 4-Bromo-2,6-dimethylphenyl phosphate monoester | 1.62 x 10⁻⁶ | 97 | Acid-catalyzed (kH) | researchgate.net |
| 4-Bromo-2,6-dimethylphenyl phosphate monoester | 4.32 x 10⁻⁶ | 97 | Base-catalyzed (kOH) | researchgate.net |
| Bis-p-nitrophenyl phosphate (BpNPP) | 2.82 x 10⁻⁴ | 70 | Alkaline | samipubco.com |
| Pyridyl-p-nitrophenyl phosphate (PypNPP) | 4.32 x 10⁻⁵ | 70 | Alkaline | samipubco.com |
| Methyl-p-nitrophenyl phosphate (MpNPP) | 1.04 x 10⁻⁵ | 70 | Alkaline | samipubco.com |
Influence of Solvent Properties (e.g., Polarity) on Reaction Pathways and Rates
The properties of the solvent, particularly its polarity, play a significant role in dictating the pathways and rates of reactions involving organophosphorus esters. nih.gov Generally, changes in the solvent can alter reaction kinetics and thermodynamics by influencing the stability of the reactants and the transition state. nih.govkoreascience.kr These are known as general solvent effects, where the solvent acts as a dielectric continuum. nih.gov
For SN2-like reactions of some organophosphorus esters with negatively charged nucleophiles, a decrease in solvent polarity leads to a slower reaction rate in water. nih.gov This is contrary to what is typically observed in carbon-based SN2 reactions. nih.gov The effect of solvent on reaction rates can be empirically correlated using various parameters such as Kosower's Z scale, Kamlet, Abboud, and Taft's π* scale, and the Dimroth-Reichardt ET(30) scale. nih.gov
In the case of the hydrolysis of bis(p-nitrophenyl) phosphate, the rate was accelerated approximately 15-fold in 94% dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov Dioxane and acetonitrile (B52724) (MeCN) showed more modest accelerations. nih.gov This suggests that these organic solvents provide a marginal solvation advantage to the transition state over the ground state. nih.gov Conversely, the hydrolysis of the monoanion of p-nitrophenyl phosphate is slower in 80% DMSO-20% aqueous formate (B1220265) buffer, indicating that the unfavorable proton transfer pre-equilibrium in such solvents can outweigh the acceleration of the breakdown of the dipolar intermediate. nih.gov
The choice of solvent can also influence the reaction mechanism. For instance, in the anilinolysis of benzyl (B1604629) tosylates, a more polar solvent (higher MeCN content) favors bond formation. researchgate.net The polarity of the solvent can significantly impact the rate of chemical reactions, with highly polar aprotic solvents like DMSO often stabilizing charged intermediates and transition states, leading to faster reaction rates compared to polar protic solvents like ethanol. pearson.com
Micellar Catalysis and Its Mechanistic Implications on Reaction Kinetics
Micelles, which are aggregates of surfactant molecules in a solution, can significantly catalyze or inhibit chemical reactions. This phenomenon, known as micellar catalysis, is particularly relevant for the hydrolysis of phosphate esters. The catalytic effect is often attributed to the partitioning of the substrate into the micellar pseudophase, where it can be attacked by a nucleophile. iosrjournals.org
Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), have been shown to strongly catalyze the reaction of hydroxide ions with tri-2,5-dimethyl phenyl phosphate. ijaem.net The pseudo-first-order rate constants increase with increasing detergent concentration, reaching a maximum value before decreasing. iosrjournals.orgijaem.net This trend is common for bimolecular micellar-catalyzed reactions. iosrjournals.org The rate enhancement is influenced by the incorporation of the substrate into the micelle and the concentration of the nucleophile at the micellar surface. iosrjournals.orgijaem.net
The mechanism of micellar catalysis can involve several factors. The hydrophobic and electrostatic interactions between the substrate, nucleophile, and the micelle play a crucial role. For instance, the hydrolysis of p-nitrophenyl diphenyl phosphate is catalyzed by micelles of diethylheptadecylimidazolinium ethyl sulfate (B86663) (DEHIES). he.com.br The addition of a cosolvent like DMSO can decrease the reaction rate by hindering the formation of micelles. he.com.br
The nature of the surfactant and the nucleophile also dictates the catalytic efficiency. Functional micelles, containing a reactive group, can exhibit enhanced catalytic activity. For example, hydroxy-substituted surfactants can act as nucleophiles themselves in the hydrolysis of phosphate esters. he.com.br The presence of electrolytes can inhibit micellar catalysis by competing with the nucleophile for sites in the micellar stern layer. ijaem.net
The table below summarizes the effect of CTAB concentration on the hydrolysis of tri-2,5-dimethyl phenyl phosphate.
| [CTAB] (mol dm⁻³) | kψ (s⁻¹) x 10⁵ |
| 0.0 | 2.50 |
| 0.4 | 6.25 |
| 0.8 | 10.41 |
| 1.2 | 14.58 |
| 1.6 | 16.72 |
| 2.0 | 15.62 |
| 2.4 | 12.50 |
Data sourced from a study on the micellar effect on the reaction of hydroxide ions with tri-2,5-dimethyl phenyl phosphate. ijaem.net
Nucleophilic Substitution Reactions at Phosphorus Centers
Nucleophilic substitution at the phosphorus center is a key reaction for organophosphorus compounds. These reactions can proceed through different mechanisms, including a concerted SN2-like pathway or a stepwise mechanism involving a pentacoordinate intermediate. nih.gov
Anilinolyses and Amine Reactivity Studies
The reactions of anilines with various phosphorus esters, known as anilinolyses, have been extensively studied to understand the mechanism of phosphoryl transfer. The reactivity of amines towards phosphate esters can vary widely, from highly reactive to unreactive. nih.gov
Kinetic studies on the anilinolysis of aryl dimethyl, methyl phenyl, and diphenyl phosphinates in DMSO have been reported. nih.gov The reactions of various amine nucleophiles with p-nitrophenyl phosphate dianion in aqueous solutions showed a very small dependence of the rate on the basicity of the attacking amine (βnuc = 0.13), suggesting a displacement reaction with a small amount of bond formation in the transition state. nih.gov In contrast, larger βnuc values (1.1–1.2) are considered characteristic for the anilinolysis of phosphates with a chloride leaving group. sapub.orgrsc.org
The mechanism of anilinolysis can be concerted or stepwise. For example, the anilinolysis of phenyl-substituted phenyl chlorophosphate with anilines in acetonitrile is proposed to be a concerted process with a late transition state where bond-making and leaving group departure are extensive. sapub.orgscispace.com Conversely, the anilinolysis of bis(2,6-dimethylphenyl) chlorophosphate in DMSO is suggested to be a stepwise mechanism with a rate-limiting expulsion of the leaving group from an intermediate. sapub.orgscispace.com
Primary Normal Deuterium (B1214612) Kinetic Isotope Effects and Cross-Interaction Constants
Primary deuterium kinetic isotope effects (KIEs) and cross-interaction constants (CICs) are powerful tools for elucidating reaction mechanisms. The KIE, the ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (kH/kD), can provide information about bond breaking/formation in the rate-determining step. sapub.orgjmest.org
In the anilinolysis of aryl dimethyl, methyl phenyl, and diphenyl phosphinates in DMSO, normal primary deuterium kinetic isotope effects (kH/kD = 1.05–1.51) were observed. nih.gov A kH/kD value greater than 1 suggests that the N-H bond of the aniline (B41778) is being broken in the transition state. sapub.orgjmest.org For the reactions of ethyl Y-phenyl chloro phosphates with anilines, kH/kD values ranged from 1.07 to 1.80. rsc.org
The value of the KIE can also indicate the direction of nucleophilic attack. For the anilinolysis of R₁R₂P(=S)Cl type substrates, a gradual transition state variation from a backside to a frontside nucleophilic attack was rationalized by distinctly divided KIEs: a large secondary inverse effect (kH/kD << 1) for strongly basic anilines and a primary normal effect (kH/kD > 1) for weakly basic anilines. jmest.org
Cross-interaction constants (ρXY), which measure the interaction between substituents in the nucleophile (X) and the substrate (Y), also provide mechanistic insights. A negative ρXY value is indicative of a concerted SN2 mechanism, as seen in the reactions of aryl phenyl chlorothiophosphates with anilines. acs.org Conversely, a positive ρXY value suggests a stepwise mechanism, as proposed for the anilinolysis of bis(aryl) chlorophosphates. sapub.orgscispace.com
Analysis of Steric and Electronic Effects of Substituents on Reaction Rates and Mechanisms
Substituents on both the phosphorus ester and the nucleophile can exert significant steric and electronic effects on the reaction rates and mechanisms. koreascience.kr The electronic effects are often analyzed using Hammett plots, while steric effects can be quantified using the Taft equation. koreascience.kr
In the anilinolysis of phosphates, electron-withdrawing groups on the substrate generally increase the reaction rate. researchgate.net The steric hindrance of substituents can also play a decisive role. For instance, the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate is significantly slower than that of bis(phenyl) chlorophosphate due to the steric hindrance of the four ortho-methyl groups. researchgate.net
The interplay of steric and electronic effects can lead to complex reactivity patterns. In the anilinolysis of chlorophosphate-type substrates, the steric effects of the two ligands on the phosphorus atom are extensively discussed. koreascience.kr The severe steric hindrance of two 2,6-dimethyl substituents can prevent the close approach of the aniline nucleophile. scispace.com
The thermal decomposition of phosphate esters on ferrous surfaces is also influenced by substituent effects. The decomposition proceeds via molecular adsorption followed by C-O and/or P-O cleavage. chemrxiv.org Aryl phosphates tend to form more carbon-iron bonds than alkyl phosphates. chemrxiv.org
Diphosphate (B83284) Formation Mechanisms and Stereochemical Outcomes
The formation of diphosphates from phosphate monoesters or their derivatives is a critical reaction in bioenergetics. The mechanism and stereochemistry of this process have been investigated using various techniques, including isotopic labeling and NMR spectroscopy. nih.govacs.org
A study on the formation of a diphosphate from (R)-2-chloro-2-oxo-5,5-dimethyl-4-(R)-phenyl-1,3,2-dioxaphosphorinane and its corresponding hydroxy derivative revealed the formation of two diastereomeric diphosphates, an ax-ax and an ax-eq product. nih.govacs.org The unsymmetrical ax-eq diphosphate was formed through a selective nucleophilic attack of the axial oxygen of the hydroxy compound on the chloro derivative, with inversion of configuration at the phosphorus center. nih.govacs.org
The symmetrical ax-ax diphosphate could be formed directly via retention of configuration, but the majority was found to arise from the isomerization of the ax-eq diphosphate. nih.govacs.org This isomerization likely occurs through an intermolecular exchange involving nucleophilic attack of the phosphate anion on the equatorially substituted phosphorus atom of the ax-eq diphosphate, again with inversion of configuration. nih.govacs.org
The stereochemical outcome of phosphoryl transfer reactions is a key aspect of their mechanism. Many enzyme-catalyzed phosphoryl transfer reactions, such as those catalyzed by hexokinase and pyruvate (B1213749) kinase, proceed with inversion of configuration, which is consistent with an "in-line" transfer mechanism. royalsocietypublishing.org
Computational Chemistry and Theoretical Investigations of Dimethyl Phenyl Phosphate Systems
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations are instrumental in understanding the thermodynamics and kinetics of reactions involving dimethyl phenyl phosphate (B84403). By modeling the system at the electronic level, researchers can predict the feasibility and rates of various chemical transformations.
Determination of Activation Free Energies for Hydrolytic Reactions
The hydrolysis of phosphate esters like dimethyl phenyl phosphate is a fundamental process, and determining the activation free energy (ΔG‡) is crucial for understanding its rate. acs.orghe.com.br Theoretical calculations, often employing Density Functional Theory (DFT), have been used to model the hydrolytic cleavage of similar compounds like dimethylphosphate. researchgate.netresearchgate.net For the hydrolysis of phosphodiester bonds, the rate-determining step is typically the nucleophilic attack. researchgate.net
Studies on related phosphate triesters, such as diphenyl p-nitrophenyl phosphate, have shown that the calculated activation free energies can vary depending on the proposed mechanism (concerted vs. two-step) and the number of explicit water molecules included in the model to assist in proton transfer. core.ac.uk For instance, the calculated activation free energy for the spontaneous hydrolysis of diphenyl p-nitrophenyl phosphate was found to be significantly higher than the experimentally observed value, highlighting the complexity of accurately modeling these reactions. core.ac.uk The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for the hydrolysis of various p-nitrophenyl phosphates, which allows for the calculation of the activation free energy at a given temperature. frontiersin.org The hydrolysis of phosphate diesters is generally very slow, and computational studies provide a practical means to estimate their activation energies. acs.org
Table 1: Calculated Activation Parameters for Hydrolysis of Related Phosphate Esters This table presents data from theoretical studies on compounds structurally related to this compound to illustrate typical activation energy values.
| Compound | Method/Conditions | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Diphenyl p-nitrophenyl phosphate | B3LYP/6–31+g(d), 25 °C (Mechanism 1) | 43.65 | core.ac.uk |
| Diphenyl p-nitrophenyl phosphate | B3LYP/6–31+g(d), 25 °C (Mechanism 2) | 40.53 | core.ac.uk |
| Dimethyl p-nitrophenyl phosphate | B3LYP/6–31+g(d), 25 °C, 3 water molecules | Not specified | core.ac.uk |
| p-Nitrophenyl phosphate dianion | Experimental (for comparison) | 29.5 (at 39°C) | frontiersin.org |
Mapping of Free-Energy Surfaces in Solution-Phase Reactions
Mapping the free-energy surface (FES) provides a comprehensive picture of a reaction pathway, identifying reactants, products, intermediates, and transition states. nih.govacs.org For phosphate ester hydrolysis, the FES is often explored as a function of key reaction coordinates, such as the distances of the forming and breaking bonds (e.g., P-Onucleophile and P-Oleaving group). nih.gov
Theoretical studies on the hydrolysis of phosphate triesters have evaluated the potential energy surfaces (PES) to locate stationary points and characterize the reaction mechanism, considering both concerted (SN2-type) and two-step pathways involving a phosphorane intermediate. core.ac.uk For the nonenzymatic hydrolysis of monomethyl phosphate, combining quantum mechanical calculations with solvation models has allowed for the construction of "consensus" free-energy surfaces. acs.org These studies have revealed that the energy barriers for associative and dissociative pathways can be quite similar, suggesting that the specific reaction pathway can be influenced by the local environment, such as an enzyme's active site. acs.org The shape of the free energy profile, whether a double-well form or a unimodal profile, is significantly influenced by solvation. duke.edu
Molecular Modeling of Phosphoester Bond Transformations
Molecular modeling techniques are essential for visualizing and understanding the intricate details of chemical bond transformations in this compound.
Mechanistic Elucidation through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the reaction mechanisms of phosphate esters. researchgate.netcore.ac.ukacs.org By calculating the geometries and energies of reactants, transition states, and products, DFT can distinguish between different possible mechanistic pathways, such as associative (ANDN or SN2-type) and dissociative (DN + AN or SN1-type) mechanisms. usp.brnih.gov
For dimethylphosphate, DFT studies have modeled the hydrolytic cleavage by both hydroxide (B78521) ions and water molecules. researchgate.net These calculations show that the nature of the nucleophile and the solvent environment significantly impact the reaction barrier. researchgate.net The mechanism of hydrolysis can also be influenced by the leaving group's pKa, with studies showing a shift from an associative to a dissociative transition state character as the leaving group becomes more acidic. nih.gov Ab initio calculations on the alcoholysis and thiolysis of this compound have indicated that these reactions proceed through an associative mechanism. usp.br Furthermore, DFT calculations have been benchmarked against higher-level methods like CCSD(T) to identify the most accurate functionals for studying phosphodiester hydrolysis, with MPWB1K, MPW1B95, and PBE1PBE being recommended. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Interactions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. journalijar.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). journalijar.com The energy gap between the HOMO and LUMO (ΔEH-L) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. malayajournal.orgscirp.org
For molecules containing a phenyl phosphate moiety, the HOMO is often localized on the phenyl ring and the oxygen atoms, while the LUMO can be distributed over the phosphate group and the ring. journalijar.com This distribution indicates that the phenyl ring acts as an electron donor, and the phosphate region can act as an electron acceptor. The calculated HOMO-LUMO gap suggests that intramolecular charge transfer can occur within the molecule, which is a crucial aspect of its reactivity. journalijar.comias.ac.in Natural Bond Orbital (NBO) analysis can further elucidate these charge transfer interactions by studying the delocalization of electron density between occupied and unoccupied orbitals. In donor-acceptor systems, significant charge transfer from the donor to the acceptor moiety is often observed in the excited state. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data for Related Compounds This table presents theoretical data for compounds with similar structural motifs to illustrate the concepts of HOMO-LUMO analysis.
| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2-bromo-2-methyl-1-phenylpropan-1-one | DFT/B3LYP/6-311+G(d,p) | -7.25 | -2.27 | 4.98 | journalijar.com |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.28 | -1.27 | 4.01 | malayajournal.org |
| Cu(I) complex 1 (homo-coordination N^N ligands) | DFT | -6.95 | -2.94 | 4.01 | nih.gov |
Simulation of Molecular Interactions and Binding Dynamics in Chemical Models
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions of this compound with its environment, such as solvent molecules or binding partners. researchgate.netpeerj.com These simulations model the movement of atoms over time, providing insights into binding processes, conformational changes, and the role of non-covalent interactions. nih.gov
The accuracy of MD simulations depends heavily on the chosen force field, which defines the potential energy of the system. researchgate.net For phosphate-containing molecules, specific parameterization is crucial for accurately describing their interactions. researchgate.netacs.org Simulations can be used to calculate binding free energies, for instance, using the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method, to quantify the affinity between a ligand and a receptor. peerj.com
In the context of chemical models, simulations can explore how this compound interacts with other molecules. For example, studies have investigated the binding of phosphate guests to artificial receptors, highlighting the importance of electrostatic and hydrogen bonding interactions. nih.gov MD simulations can reveal the preferred binding modes and the specific atoms or residues involved in the interaction. peerj.com Furthermore, simulations can be used to understand how the molecule interacts with surfaces or interfaces, which is relevant in various applications. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, treating a reactive part of the system (like the phosphate group during a reaction) with quantum mechanics while the larger environment is treated with classical molecular mechanics. wisc.eduresearchgate.net
Understanding Substrate-Receptor Interactions via Computational Docking
Computational docking is a powerful molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a substrate, such as an organophosphate, interacts with the active site of a receptor, typically a protein. In the study of this compound and its analogues, docking simulations provide critical insights into the molecular basis of their biological activity, for instance, as enzyme inhibitors.
Research into a series of dialkyl aryl phosphates as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has utilized molecular modeling to elucidate the specific interactions within the enzyme's active site. csulb.edu For example, studies on inhibitors targeting BChE, an enzyme implicated in the progression of Alzheimer's disease, have revealed how different substituents on the phenyl phosphate core dictate the binding orientation and inhibitory potency. csulb.edu
Molecular modeling of di-n-butyl-3,5-dimethylphenyl phosphate and its isomer, di-n-butyl-3,4-dimethylphenyl phosphate, uncovered distinct binding modes within the BChE active site gorge. csulb.edu The active site was found to have three subsites that accommodate the substituents of the phosphate inhibitors. csulb.edu The more potent 3,5-dimethylphenyl phosphate analog was found to bind with its aromatic group accommodated by a "lower region" of the active site, while the lone pairs on the phosphoryl oxygen were oriented toward the oxyanion hole, a critical feature for stabilization. csulb.edu In contrast, the 3,4-dimethylphenyl isomer oriented its aromatic group into an "upper left region" subsite. csulb.edu This alternative placement was necessary to avoid significant steric hindrance that would occur if it adopted the same orientation as the 3,5-isomer. csulb.edu These findings highlight how subtle changes in the substitution pattern on the phenyl ring lead to different binding conformations, which in turn affects the inhibitory strength of the compound.
These computational approaches allow for the prediction of binding affinities (often expressed as binding energy in kcal/mol or as an inhibition constant, Kᵢ) and the visualization of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. csulb.edumdpi.comnih.gov
| Compound Analogue | Target Enzyme | Aromatic Group Orientation in Active Site | Key Finding |
|---|---|---|---|
| Di-n-butyl-3,5-dimethylphenyl phosphate | Butyrylcholinesterase (BChE) | "Lower region" subsite | Potent inhibition due to favorable binding in a specific subsite. csulb.edu |
| Di-n-butyl-3,4-dimethylphenyl phosphate | Butyrylcholinesterase (BChE) | "Upper left region" subsite | Alternative binding mode adopted to avoid steric hindrance. csulb.edu |
| Di-n-butyl 2-naphthyl phosphate | Butyrylcholinesterase (BChE) | "Lower region" subsite | Binds in a fashion analogous to the 3,5-dimethylphenyl analog. csulb.edu |
Non-Covalent Interactions and Conformational Analysis
The three-dimensional structure and dynamic behavior of this compound are governed by a combination of its conformational flexibility and the intricate network of non-covalent interactions (NCIs). Theoretical investigations, particularly using quantum chemistry methods like Density Functional Theory (DFT), are essential for understanding these aspects at a molecular level. nih.govacs.orgacs.org
| Conformer | Torsional Angles | Relative Stability |
|---|---|---|
| gauche+ / gauche+ (g+g+) | ~60° / ~60° | Stable |
| gauche- / gauche- (g-g-) | ~-60° / ~-60° | Stable |
| trans / gauche+ (tg+) | ~180° / ~60° | Stable |
| trans / gauche- (tg-) | ~180° / ~-60° | Stable |
| trans / trans (tt) | ~180° / ~180° | Stable |
Table based on theoretical conformational analysis of the dimethyl phosphate model system. nih.gov
Non-Covalent Interactions: Non-covalent interactions are critical in dictating the preferred conformation and the interaction of the molecule with its environment, including biological receptors. acs.orgnih.gov In this compound, key NCIs include hydrogen bonds, van der Waals forces, and interactions involving the aromatic ring. The phenyl group can participate in π-stacking interactions with other aromatic residues and C-H/π interactions, where a C-H bond acts as a weak donor to the electron-rich π-system of the catalyst or receptor. acs.org In chiral phosphoric acid catalysis, for instance, it has been shown that such C-H/π interactions between a substrate and the catalyst's aryl groups can dominate over π-stacking, ultimately controlling the stereochemical outcome of a reaction. acs.org These weak, yet significant, interactions are crucial for molecular recognition and the stability of the enzyme-substrate complex. nih.govescholarship.org Computational methods allow for the quantification of these interactions, providing insight into their relative importance in a given chemical system. acs.org
Environmental Transformation and Abiotic Degradation Pathways of Dimethyl Phenyl Phosphate and Analogues
Hydrolytic Degradation in Aqueous Environments
The breakdown of dimethyl phenyl phosphate (B84403) in water is significantly influenced by the water's pH and results in the formation of various byproducts.
pH-Dependent Hydrolysis Kinetics and Factors Influencing Rates
The rate at which dimethyl phenyl phosphate hydrolyzes is heavily dependent on the pH of the aqueous solution. Generally, the hydrolysis of organophosphate esters like this compound can be catalyzed by both acids and bases. vulcanchem.comttu.ee
The hydrolysis of dialkyl phosphates, a category that includes this compound, is relatively slow. ttu.ee For instance, dimethyl phosphate is known to be quite resistant to alkaline hydrolysis. samipubco.com The rate of hydrolysis for phosphate esters is influenced by the leaving group's stability; however, for dialkyl esters, this effect is less pronounced. ttu.eesamipubco.com
Studies on similar compounds, such as di-2,6-dimethylphenyl phosphate, show that hydrolysis occurs across a wide pH range, from highly acidic (0.1 mol.dm-3 HCl) to moderately alkaline (pH 7.46). orientjchem.org In acidic conditions, the reaction can be catalyzed by acid, where the phosphate ester exists as a conjugate acid species. orientjchem.orgorientjchem.org As the pH increases, neutral and mono-negative species of the phosphate ester become the reactive entities. orientjchem.orgorientjchem.org The hydrolysis rate of phosphate monoester dianions, for example, is significantly slower at a high pH (in 1 M KOH) compared to pH 10. pnas.org
The reaction rate is also affected by temperature and the presence of other substances in the water. For instance, the rate of hydrolysis increases with temperature. samipubco.com The presence of dissolved metal ions can also increase the rate of hydrolysis of organophosphate pesticides by up to a factor of 10,000. cabidigitallibrary.org
Identification and Characterization of Hydrolysis Products and Intermediates
The hydrolysis of this compound involves the breaking of either a phosphorus-oxygen (P-O) or a carbon-oxygen (C-O) bond. samipubco.com In the case of dimethyl phosphate, both cleavage pathways yield the same final products, which can only be distinguished using isotopic labeling experiments. samipubco.com
The primary products of the hydrolysis of this compound are dimethyl phosphate and phenol (B47542). cabidigitallibrary.org The dimethyl phosphate can then undergo further hydrolysis to yield monomethyl phosphate and methanol (B129727). oecd.org Ultimately, this process can lead to the formation of inorganic phosphate. orientjchem.orgoecd.org
A general pathway for the hydrolysis of a dialkyl phenyl phosphate is the cleavage of the ester bond to yield a dialkyl phosphate and a phenol. cabidigitallibrary.org In the case of this compound, this would be dimethyl phosphate and phenol. Further hydrolysis of the dimethyl phosphate would then occur.
Photolytic Degradation Processes
Sunlight can also break down this compound through various photochemical reactions.
Direct Photolysis Mechanisms and Quantum Yield Determinations
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. The efficiency of this process is measured by the quantum yield, which is the number of molecules degraded per photon absorbed. researchgate.net For some organophosphorus compounds, direct photolysis is a slow process in pure water but can be more significant in natural waters containing other substances. researchgate.net
The quantum yields for the photolysis of various organic compounds have been determined under different conditions. For example, the quantum yield for the photolysis of 2,5-dimethylphenacyl phosphoric esters in methanol was found to be 0.71. researchgate.net For other compounds, quantum yields can vary significantly depending on the solvent, with values being much lower in non-polar solvents like benzene (B151609) compared to methanol. researchgate.netresearchgate.net The quantum yield can also be influenced by the initial concentration of the compound. science.gov
Photooxidation Pathways and Identification of Photoproducts
Photooxidation involves the reaction of the light-excited molecule with oxygen or other oxidizing species. This can occur through two main pathways: Type I and Type II. nih.gov In the Type I pathway, the excited molecule (sensitizer) transfers an electron, forming radicals. nih.gov In the Type II pathway, it transfers energy to molecular oxygen to create highly reactive singlet oxygen. nih.gov
The degradation of organophosphorus compounds often involves oxidation, which can lead to the formation of more toxic "oxon" analogues, and the cleavage of the phosphate ester bonds. cabidigitallibrary.orgung.si For example, the photodegradation of methyl parathion (B1678463) can result in the formation of paraoxon (B1678428) and 4-nitrophenol. cabidigitallibrary.orgresearchgate.net In the case of dimethyl phthalate (B1215562), a related compound, photo-Fenton processes lead to its degradation, with the optimal conditions being at pH 3. researchgate.net
The specific photoproducts of this compound are not detailed in the provided search results, but based on analogous compounds, they would likely include hydroxylated derivatives and products resulting from the cleavage of the phenoxy group. gdut.edu.cn
Influence of Light Wavelengths and Environmental Matrices on Degradation
The wavelength of light is a critical factor in photodegradation. Shorter wavelengths (higher energy) are generally more effective at inducing photochemical reactions. mdpi.com The effectiveness of different light wavelengths can be seen in studies on various organic compounds where a broad range of UV light (254-366 nm) has been used. researchgate.net
The environmental matrix, which includes all the other components in the water, soil, or air, can significantly affect photodegradation rates. Humic substances, which are common in natural waters, can act as photosensitizers, accelerating the degradation of some pesticides. cabidigitallibrary.orgresearchgate.net However, they can also have an inhibitory effect. cabidigitallibrary.orgnih.gov The presence of ions like nitrate (B79036) can also influence photolysis rates. science.gov
The physical state of the matrix is also important. For example, the photolysis rate of 2,4-dinitrophenol (B41442) was found to be much faster when embedded in secondary organic material compared to being in an aqueous solution. caltech.edu This suggests that the degradation of this compound could be significantly different in organic aerosols compared to surface water.
Catalytic Degradation in Environmental Contexts
The environmental fate of this compound (DMPP) and its analogues is significantly influenced by catalytic degradation processes. These reactions, often occurring on the surfaces of natural materials or mediated by light, can accelerate the transformation of these organophosphate esters into various byproducts. This section explores the key catalytic pathways, including photocatalytic mineralization, surface-mediated degradation on metal oxides, and abiotic transformations within complex environmental matrices like landfill leachate.
Photocatalytic Mineralization Processes (e.g., TiO2-mediated)
Photocatalytic degradation, particularly using titanium dioxide (TiO2), has emerged as a promising method for the breakdown of organophosphate esters (OPEs) in aqueous environments. sci-hub.se This advanced oxidation process utilizes the ability of a semiconductor, like TiO2, to generate highly reactive species when illuminated with light, typically UV radiation. mdpi.com These reactive species then attack and degrade organic pollutants. mdpi.com
The fundamental mechanism of TiO2 photocatalysis involves the excitation of an electron from the valence band to the conduction band upon absorbing a photon of sufficient energy. This creates an electron-hole pair. The highly reactive holes can directly oxidize adsorbed organic molecules, while the electrons can react with oxygen to produce superoxide (B77818) radicals. Both pathways, along with the generation of hydroxyl radicals (•OH) from the reaction of holes with water or hydroxide (B78521) ions, contribute to the degradation of OPEs. researchgate.netnsf.gov The •OH radical is a powerful, non-selective oxidizing agent that plays a crucial role in the mineralization process. nsf.gov
Research has shown that TiO2-mediated photocatalysis is effective for removing various OPEs from water. nih.gov The degradation process often follows pseudo-first-order kinetics, with the rate being dependent on the initial concentration of the OPE. nsf.gov Studies on compounds structurally similar to DMPP, such as tris(2-chloroethyl) phosphate (TCEP) and triphenyl phosphate (TPhP), have demonstrated high removal efficiencies. nsf.govnih.gov For instance, the photocatalytic treatment of TCEP using TiO2 resulted in over 95% removal of total organic carbon (TOC), indicating near-complete mineralization to carbon dioxide, phosphate, and chloride ions. nsf.gov Similarly, TPhP degradation in a purified water matrix reached 74% ± 9. nih.gov
The degradation pathways primarily involve hydroxylation and dealkylation or dearylation. mdpi.comresearchgate.net For aryl-OPEs like TPhP, the cleavage of the P-O-aryl bond is a key step. researchgate.net The process can lead to the sequential formation of diesters and monoesters before complete mineralization. nsf.gov
Several factors can influence the efficiency of TiO2 photocatalysis. The presence of inorganic ions such as phosphate (PO₄³⁻), sulfate (B86663) (SO₄²⁻), chloride (Cl⁻), and nitrate (NO₃⁻), as well as natural organic matter like humic acid, can inhibit the degradation of OPEs. nih.gov This inhibition is attributed to the competition for active sites on the TiO2 surface and the scavenging of hydroxyl radicals. nih.gov Among these, phosphate ions exhibit the strongest inhibitory effect. nih.gov
To enhance the photocatalytic activity of TiO2, various modifications have been explored. Doping with metals or non-metals and creating composites can improve charge separation and light absorption. For example, nitrogen-doped SrTiO3 and TiO2/V2O5 composites have shown enhanced performance in degrading OPEs like tris(2-butoxyethyl) phosphate (TBEP). researchgate.net The combination of Au and WO3 with TiO2 has also been found to significantly increase the degradation of dimethyl methylphosphonate (B1257008) (DMMP). uvm.edu
Interactive Table: Photocatalytic Degradation of Various Organophosphate Esters
Surface-Mediated Degradation Mechanisms (e.g., Metal Oxides)
The surfaces of metal oxides, commonly found in soils and sediments, can facilitate the abiotic degradation of organophosphate esters (OPEs) like this compound. cabidigitallibrary.org This surface-mediated hydrolysis can be a significant environmental fate process, potentially more important than biodegradation or photodegradation for some OPEs. acs.org Metal oxides such as iron oxides, aluminum oxide, magnesium oxide, and cerium oxide have all been shown to promote the degradation of OPEs. cabidigitallibrary.orgrsc.orgcapes.gov.br
The primary mechanism involves the adsorption of the OPE onto the metal oxide surface, followed by hydrolysis of the ester bond. cabidigitallibrary.orgacs.org The phosphoryl (P=O) group of the OPE typically binds to an acidic site on the oxide surface. capes.gov.br This interaction facilitates the cleavage of the P-O-C bond. mdpi.com For many oxides like aluminum, magnesium, and lanthanum oxides, this leads to the stepwise elimination of the alkoxy or aryloxy groups. capes.gov.br
The nature of the metal oxide plays a crucial role in the degradation pathway and efficiency. For instance, iron oxides are particularly effective due to the ability of iron to exist in multiple oxidation states (Fe(III)/Fe(II) redox couple), which provides a low-energy pathway for the cleavage of even stable bonds like P-CH3 in some organophosphonates. capes.gov.br In contrast, on surfaces of aluminum, magnesium, and lanthanum oxides, the P-CH3 bond remains intact. capes.gov.br
Recent studies have highlighted the role of specific surface features. For example, oxygen vacancies on the surface of α-MnO2 nanoparticles have been shown to significantly enhance the catalytic hydrolysis of a model OPE. rsc.org These vacancies increase the Lewis acidity of the manganese sites, promoting electron redistribution in the OPE molecule and weakening the P-O bond. rsc.org
Cerium oxide (CeO2) has also been identified as an effective catalyst for the degradation of aryl OPEs like triphenyl phosphate (TPP). rsc.org The high surface area and presence of reactive sites, such as surface hydroxyl groups and crystal lattice defects, contribute to its catalytic activity. rsc.org The degradation of TPP on CeO2 proceeds via the cleavage of the P-O-aryl bond, leading to the formation of diphenyl phosphate (DPP) and ultimately phenol. researchgate.netrsc.org
The efficiency of surface-mediated degradation is influenced by factors such as the specific metal oxide, its surface area, and the structure of the OPE. While the base-catalyzed hydrolysis rates of OPEs in solution can vary significantly depending on the leaving group, mineral-catalyzed reactions are often less sensitive to the OPE's structure, suggesting that interactions between the mineral and the OPE are the rate-controlling factor. acs.org
Interactive Table: Surface-Mediated Degradation of Organophosphate Esters on Metal Oxides
Abiotic Transformation in Complex Matrices (e.g., Leachate)
Landfill leachate represents a complex and aggressive chemical environment where various abiotic transformations can occur. researchgate.net While microbial degradation is often a key process, the conditions within a landfill, such as high temperatures and the presence of various reactive chemical species, can also drive abiotic degradation of organophosphate esters (OPEs). researchgate.netnih.gov
Studies on the fate of OPEs in leachate have shown that both biotic and abiotic processes contribute to their degradation. nih.gov In sterilized leachate, the decrease of aryl-phosphates like tricresyl phosphate and triphenyl phosphate has been observed, indicating that chemical reactions and adsorption to particulate matter play a significant role in their removal. nih.gov
The degradation rates and pathways of OPEs in leachate are highly dependent on the specific compound and the environmental conditions (e.g., aerobic vs. anaerobic). nih.gov Aryl-phosphates tend to degrade relatively quickly under aerobic conditions. nih.gov In contrast, some chlorinated OPEs, such as tris(2-chloropropyl) phosphate (TCPP), are highly persistent, showing little to no degradation over extended periods. nih.gov
The composition of the leachate, including pH, the presence of dissolved organic matter, and inorganic ions, can significantly influence abiotic transformation pathways. acs.org Advanced oxidation processes (AOPs), such as the electro-Fenton process, have been shown to be effective in degrading recalcitrant organic pollutants like dimethyl phthalate (a compound with structural similarities to DMPP in terms of having a phenyl ring and ester groups) in landfill leachate, achieving high removal efficiencies. nih.gov This suggests that radical-driven oxidation reactions can be an important abiotic degradation pathway in such complex matrices.
Interactive Table: Degradation of Organophosphate Esters in Leachate
Catalytic Roles and Transformations Involving Dimethyl Phenyl Phosphate and Phosphoryl Donors
Nucleophilic Organophosphorus Catalysis in Organic Synthesis
The strong nucleophilic character of organophosphorus compounds makes them effective catalysts for a multitude of organic reactions. By initiating catalytic cycles, they enable the construction of intricate molecular structures, frequently with a high degree of stereoselectivity. beilstein-journals.org
Phosphine-Mediated Reactions and Asymmetric Transformations
While dimethyl phenyl phosphate (B84403) is not a phosphine (B1218219), it is relevant to reaction pathways where phosphines are the key catalytic species. Phosphine-catalyzed reactions are a fundamental component of contemporary organic synthesis. acs.org These reactions capitalize on the nucleophilicity of phosphines to activate substrates and promote bond formation. nih.gov A classic example is the Mitsunobu reaction, where a tertiary phosphine, such as triphenylphosphine, activates an alcohol for substitution.
In the field of asymmetric catalysis, chiral phosphines are instrumental in synthesizing enantiomerically enriched products. bohrium.com These phosphines act as ligands for transition metals, creating a chiral environment that dictates the stereochemical course of the reaction. While dimethyl phenyl phosphate does not serve as a chiral ligand, the underlying principles of employing organophosphorus compounds to control stereochemistry are well-established in these transformations. beilstein-journals.org Bifunctional phosphines, which incorporate a hydrogen-bonding moiety alongside the phosphine, have been developed from amino acids and have shown to be effective catalysts in a variety of asymmetric reactions. nih.gov These catalysts have been successfully applied in dearomatization reactions of electron-deficient heteroarenes through [3+2] annulation with vinylcyclopropanes, yielding valuable chiral scaffolds. chinesechemsoc.org The addition of an achiral Brønsted acid has been shown to enhance the enantioselectivity in some phosphine-catalyzed intramolecular annulations by creating a more organized hydrogen-bonding network in the transition state. scispace.com
Table 1: Examples of Phosphine-Mediated Asymmetric Reactions
| Reaction Type | Catalyst Type | Substrates | Product Type | Ref. |
| [3+2] Annulation | Amino acid-derived bifunctional phosphine | Electron-deficient heteroarenes, vinylcyclopropanes | Chiral cyclopentabenzodihydrofurans, cyclopentaindolines | chinesechemsoc.org |
| Intramolecular [3+2] Annulation | Amino acid-derived phosphine with achiral Brønsted acid | Chalcones with an allene (B1206475) moiety | Dihydrocoumarins | scispace.com |
| Michael Addition | Bifunctional phosphine | Prochiral 3-substituted oxindoles, 2,3-butadienoates | γ-adducts | nih.gov |
| Allylic Substitution | Bifunctional phosphine | Morita-Baylis-Hillman carbonates, phthalides | Enantioenriched products | nih.gov |
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have become a prominent class of Brønsted acid organocatalysts for a wide array of asymmetric transformations. rsc.orgbeilstein-journals.org These catalysts, often derived from the phosphorylation of BINOL (1,1'-bi-2-naphthol), function by activating electrophiles through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.orguiowa.edu The catalytic activity of CPAs can be fine-tuned by modifying the substituents on the chiral backbone, which allows for optimization for specific reactions. rsc.org
CPAs have been successfully employed in a diverse range of reactions, including the synthesis of unnatural α-amino acids and axially chiral compounds. beilstein-journals.orgrsc.org Their ability to act as bifunctional catalysts, with both a Brønsted acidic site and a Lewis basic site, is crucial for their effectiveness. beilstein-journals.org
Table 2: Applications of Chiral Phosphoric Acid Catalysis
| Reaction Type | Catalyst | Key Feature | Ref. |
| Asymmetric Synthesis of Unnatural α-Amino Acids | Chiral Phosphoric Acid (CPA) | Provides stereochemical control in the synthesis of α-UAAs. | rsc.org |
| Asymmetric Synthesis of Axially Chiral Compounds | Chiral Phosphoric Acid (CPA) | Efficiently catalyzes the synthesis of biaryls, heterobiaryls, and other axially chiral structures. | beilstein-journals.org |
| Asymmetric Additions to Quinone Methides | Chiral Phosphoric Acid (CPA) | Catalyzes 1,4 or 1,6-conjugate additions to afford enantio-enriched products. | rhhz.net |
| Mukaiyama–Mannich reaction | BINOL-derived Chiral Phosphoric Acid | Achieves high enantioselectivity and diastereoselectivity. | rhhz.net |
Metal-Mediated Catalytic Transformations of Phosphate Esters
Transition metal catalysts are proficient at promoting the transformation of phosphate esters, including their cleavage, which is significant for both synthetic applications and the degradation of organophosphate pollutants. nih.gov
Organometallic Complex-Promoted Phosphoester Cleavage
Various metal complexes have been designed to catalyze the hydrolysis of otherwise stable phosphate esters. acs.org These complexes typically feature a Lewis acidic metal center that coordinates to the phosphoryl oxygen, activating the phosphorus atom for nucleophilic attack. frontiersin.org For example, the organometallic complex bis(η5-cyclopentadienyl)molybdenum(IV) dichloride has been shown to promote the cleavage of the phosphoester bond in activated phosphodiesters in aqueous solution. acs.orgacs.org Bimetallic complexes, such as those containing Cu2+ and Zn2+, have demonstrated enhanced catalytic activity in the cleavage of both phosphoesters and phosphoric anhydrides compared to their monometallic counterparts. nih.gov The mechanism of cleavage can vary depending on the metal ion and the structure of the complex. frontiersin.org
Table 3: Metal Complexes in Phosphoester Cleavage
| Metal Complex | Substrate | Key Finding | Ref. |
| Bis(η5-cyclopentadienyl)molybdenum(IV) dichloride | 4-Nitrophenyl phosphate, Bis(4-nitrophenyl) phosphate | First organometallic complex reported to promote phosphoester bond cleavage in aqueous solution. | acs.orgacs.org |
| Bimetallic Cu2+ and Zn2+ complexes of spiro-azacrown ligands | Dinucleoside 3',5'-phosphates, Dinucleoside 5',5'-triphosphates | Bimetallic complexes are more efficient catalysts than their monometallic counterparts. | nih.gov |
| Metal-Cyclen Complexes (Zn, Cu, Co, Ce, Zr, Ti) | Bis(4-nitrophenyl) phosphate (BNPP) | The mechanism of hydrolysis is dependent on the metal ion. | frontiersin.org |
Heterogeneous Catalysis Using Metal Phosphates or Supported Catalysts
Heterogeneous catalysts provide benefits such as ease of separation and reusability. Materials like titanium dioxide (TiO2) have been utilized as photocatalysts for the degradation of organophosphate pesticides. tandfonline.combohrium.com Under UV irradiation, TiO2 generates reactive oxygen species that can oxidatively cleave phosphate ester bonds. bohrium.com Supported catalysts, where an active metal complex is immobilized on a solid support, have also been developed. For instance, a polystyrene-supported molybdenum peroxo material has been used for the oxidative degradation of a sulfur-containing organophosphate. nih.gov Metal-organic frameworks (MOFs) have also been explored as catalysts or catalyst supports for the degradation of organophosphates. d-nb.info Additionally, polymers functionalized with imidazole (B134444) groups have been shown to be efficient and reusable heterogeneous catalysts for organophosphate degradation. researchgate.netuab.cat
Biocatalytic Applications in Phosphorylation and Related Reactions
Enzymes are highly efficient and selective catalysts for a wide range of biochemical reactions, including phosphorylation. mdpi.comnih.gov Kinases, for example, catalyze the transfer of a phosphoryl group from a donor molecule like ATP to a specific substrate. nih.gov While this compound is not a typical biological substrate, the principles of biocatalytic phosphorylation are broadly applicable. mdpi.com Researchers have utilized enzymes, sometimes engineered, for phosphorylation reactions in organic synthesis, taking advantage of the mild reaction conditions and high selectivity. nih.govresearchgate.net This approach allows for the synthesis of complex phosphorylated molecules that are important for various industrial applications. mdpi.comfrontiersin.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds like dimethyl phenyl phosphate (B84403). nih.gov By analyzing the spectra of different nuclei, a detailed picture of the molecular structure can be assembled.
¹H NMR, ¹³C NMR, and ³¹P NMR for Comprehensive Structural Analysis
A combined analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a complete framework for the structural confirmation of dimethyl phenyl phosphate. Each spectrum offers unique and complementary information.
¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group and the methyl protons of the two methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the phosphate group. The aromatic protons would typically appear in the downfield region (around 7-8 ppm), while the methyl protons would be found further upfield.
¹³C NMR (Carbon-13 NMR): This spectrum reveals the different carbon environments within the molecule. Separate signals would be observed for the carbons of the phenyl ring and the methyl carbons. The chemical shifts of the carbon atoms are also affected by the electronegativity of the neighboring atoms. For instance, the carbon atoms of the phenyl ring directly bonded to the phosphate oxygen would show a different chemical shift compared to the other aromatic carbons.
³¹P NMR (Phosphorus-31 NMR): As phosphorus is a key element in this compound, ³¹P NMR is particularly informative. researchgate.net It provides a direct probe into the chemical environment of the phosphorus atom. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, a single signal would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphate ester. The coordination number of the phosphorus atom significantly influences the chemical shift, with an increase in coordination leading to a shielding effect. semanticscholar.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~ 7.2-7.4 | Multiplet | Phenyl protons | |
| ¹H | ~ 3.8 | Doublet | ³J(P,H) ≈ 11 Hz | Methyl protons |
| ¹³C | ~ 150 | Doublet | ²J(P,C) | C-O (ipso-carbon) |
| ¹³C | ~ 120-130 | Singlet | Aromatic carbons | |
| ¹³C | ~ 55 | Doublet | ²J(P,C) | Methyl carbons |
| ³¹P | Negative value | Singlet | P=O |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Elucidation of Stereochemistry and Isomerism
For organophosphorus compounds that can exist as stereoisomers, NMR spectroscopy is a powerful tool for their differentiation. wiley-vch.de While this compound itself is achiral, related chiral organophosphates are used to study stereochemical outcomes of reactions. uzh.chlibretexts.org
In cases where stereoisomers, such as enantiomers or diastereomers, are present, specific NMR techniques can be employed. The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or compounds, which will exhibit distinct signals in the NMR spectrum, particularly in ³¹P NMR. wiley-vch.de This allows for the determination of enantiomeric excess.
Furthermore, the magnitude of coupling constants, such as the vicinal ³¹P-O-C-¹H coupling, can provide conformational information, which is crucial for understanding the stereochemistry of cyclic organophosphorus systems. cdnsciencepub.com For example, the differences in these coupling constants for axial and equatorial protons in a ring system can help establish the preferred conformation.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. mjcce.org.mk These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
Identification of Characteristic Functional Groups and Bond Vibrations
The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
P=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the region of 1300-1250 cm⁻¹, is characteristic of the P=O stretching vibration. This is a key indicator of the phosphate group.
P-O-C Stretching: The stretching vibrations of the P-O-C bonds give rise to characteristic bands in the fingerprint region of the spectrum. Aromatic P-O-C stretching vibrations often appear in the range of 1240-1190 cm⁻¹ and 995-850 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations within the phenyl ring usually result in a series of bands in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Strong |
| C=C Aromatic Stretch | 1600-1450 | Medium-Strong | Medium-Strong |
| P=O Stretch | 1300-1250 | Strong | Weak |
| P-O-C (Aromatic) Stretch | 1240-1190 | Strong | Medium |
| P-O-C (Aliphatic) Stretch | 1050-1030 | Strong | Medium |
| P-O-C (Aromatic) Stretch | 995-850 | Strong | Medium |
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy can also offer insights into the conformational flexibility and intermolecular interactions of this compound. nih.gov The exact positions and shapes of the vibrational bands can be sensitive to the molecular conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (solid, liquid, or solution) can be inferred. acs.org
Changes in the vibrational spectra upon changes in temperature or solvent can indicate the presence of intermolecular interactions, such as hydrogen bonding in related phosphate compounds. nih.gov For this compound, dipole-dipole interactions would be the primary intermolecular forces.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of molecules. scielo.org.mx
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of organophosphorus compounds is influenced by the relative strengths of the bonds. cdnsciencepub.com In aromatic phosphates, cleavage of the C-O bond connected to the alkyl chain is a common fragmentation pathway. mdpi.com For this compound, characteristic fragment ions would result from the loss of methoxy groups or the phenyl group. The fragmentation pathways can be complex and may involve rearrangements. mdpi.comingentaconnect.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 200 | [C₈H₁₁O₄P]⁺ | Molecular Ion (M⁺) |
| 185 | [C₇H₈O₄P]⁺ | Loss of a methyl radical (•CH₃) |
| 169 | [C₈H₁₀O₃P]⁺ | Loss of a methoxy radical (•OCH₃) |
| 109 | [C₂H₆O₃P]⁺ | Loss of the phenyl group (•C₆H₅) |
| 94 | [C₆H₅O]⁺ | Cleavage of the P-O-Ph bond |
| 79 | [PO₃]⁻ | Fragmentation of the phosphate core |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.
X-ray Crystallography for Solid-State Structure Determination
In analogous organophosphate esters, the phosphorus atom is bonded to four oxygen atoms in a distorted tetrahedral arrangement. For triphenyl phosphate, the P-O bond distances to the phenoxy groups are typically in the range of 1.55 Å to 1.60 Å, while the phosphoryl P=O bond is shorter and stronger, approximately 1.43 Å. iucr.org The O-P-O bond angles deviate from the ideal tetrahedral angle of 109.5°, with angles ranging from approximately 96° to 120°, reflecting the steric and electronic influences of the substituent groups. iucr.orgmdpi.com
For instance, the crystal structure of dicyclohexylammonium (B1228976) O,O'-diphenyl phosphate shows the phosphorus atom in a distorted tetrahedral environment with O-P-O angles ranging from 96.31(11)° to 119.96(12)°. mdpi.com Similarly, in diphenyl (isopropylamido)phosphate, the bond angles at the phosphorus atom range from 98.16 (6)° to 115.82 (6)°. iucr.org
Based on these data, the solid-state structure of this compound would feature a central phosphorus atom with a distorted tetrahedral geometry. It would be coordinated to two methoxy groups, one phenoxy group, and one phosphoryl oxygen. The molecule's conformation, particularly the orientation of the phenyl and methyl groups relative to the phosphate core, would be influenced by intermolecular forces, such as hydrogen bonding (if co-crystallized with a suitable donor) and van der Waals interactions, to achieve a stable crystal packing arrangement. The C-O-P bond angles are generally observed to be around 120-124°. iucr.org
Table 1: Comparative Crystallographic Data of Related Phenyl Phosphates
| Compound | Space Group | Unit Cell Dimensions | P-O (ester) Bond Lengths (Å) | P=O Bond Length (Å) | O-P-O Angles (°) | Reference |
| Triphenyl Phosphate | P2₁/a | a=17.124, b=5.833, c=16.970 Å, β=105.35° | 1.549, 1.554, 1.599 | 1.432 | 96.6 - 119.1 | iucr.org |
| Dicyclohexylammonium O,O'-Diphenyl Phosphate | P2₁2₁2₁ | a=10.038, b=12.169, c=19.498 Å | 1.583, 1.592 (P-O ester) | 1.480, 1.488 (P-O anionic) | 96.31 - 119.96 | mdpi.com |
| Diphenyl (isopropylamido)phosphate | Pn | a=8.443, b=5.303, c=16.344 Å, β=90.45° | 1.586, 1.590 | 1.460 | 98.16 - 115.82 | iucr.org |
| Diphenyl [(S)-1-phenylpropanamido]phosphate | P2₁2₁2₁ | a=5.485, b=8.145, c=41.162 Å | - | - | 99.51 - 116.68 | nih.gov |
Note: The data presented is for related compounds and is used to infer the probable structural characteristics of this compound.
Fundamental Research on Phosphoester Bond Cleavage Chemistry
Intrinsic Reactivity and Kinetic Stability of P-O Bonds in Phosphate (B84403) Esters
The P-O bond in phosphate esters is kinetically stable, a feature critical for its role in the backbone of genetic material like DNA and RNA. nih.govacs.org The stability arises from the electronic structure of the phosphate group. The phosphorus atom is less electronegative than oxygen, leading to a polarized P-O bond. ttu.ee The hydrolysis of phosphate esters like dimethyl phosphate is exceptionally slow under neutral conditions. nih.govsamipubco.com This inherent stability necessitates catalysts, either enzymatic or chemical, to achieve cleavage at practical rates. frontiersin.orgnih.gov
Nucleophilic attack on a phosphate ester such as dimethyl phenyl phosphate can theoretically occur at two primary sites: the electrophilic phosphorus atom, leading to P-O bond cleavage, or one of the ester-linked carbon atoms (of the methyl or phenyl group), resulting in C-O bond cleavage. nih.govnih.gov
P-O Bond Cleavage : This pathway involves a nucleophilic attack on the phosphorus center. In the hydrolysis of phosphate triesters, this is the most common mechanism, proceeding through a pentacoordinate transition state or intermediate. frontiersin.orgpearson.com
C-O Bond Cleavage : This pathway is favored if the alkyl or aryl group (R) can form a stable carbocation. nih.gov For simple alkyl groups like the methyl groups in this compound, this pathway is generally less favorable than P-O cleavage. ttu.eenih.gov Studies on dimethyl phosphate have shown that its uncatalyzed hydrolysis proceeds almost exclusively via C-O bond cleavage, highlighting the kinetic barrier to attacking the phosphorus atom in the absence of activation. nih.gov
The preferred pathway depends on several factors, including the structure of the ester, the reaction conditions, and the protonation state of the phosphate group. nih.gov For most nucleophilic substitution reactions involving phosphate triesters, the reaction proceeds wholly via P-O bond cleavage. frontiersin.org
Factors Influencing Phosphoester Hydrolysis Rates and Mechanisms
The rate and mechanism of the hydrolysis of phosphate esters are sensitive to a variety of factors. For a triester like this compound, these include the nature of the leaving group, the non-leaving "spectator" groups, and the solvent.
Leaving Group Ability : The reactivity of phosphate esters is highly dependent on the ability of the departing group to leave. This is often correlated with the pKₐ of the conjugate acid of the leaving group (phenol, in this case). Groups with lower pKₐ values are better leaving groups and accelerate the reaction. nih.gov This relationship can be quantified using a Brønsted analysis, where the slope (βlg) indicates the degree of bond fission in the transition state. whiterose.ac.uk Phosphate triesters typically exhibit βlg values between -0.35 and -0.45. whiterose.ac.uk
Non-Leaving Groups : The two methyl groups in this compound also influence reactivity through steric and electronic effects. frontiersin.orgsamipubco.com
Reaction Mechanism : The hydrolysis of phosphate triesters can proceed through different mechanistic pathways, including a concerted, SN2-like process (ANDN) or a stepwise, associative mechanism (AN + DN) that involves a pentacoordinate phosphorane intermediate. frontiersin.orgrsc.org Triesters with good leaving groups tend to hydrolyze via a concerted mechanism, while those with poor leaving groups often favor a stepwise pathway. frontiersin.org
The following table presents activation parameters for the hydrolysis of related phosphate esters, illustrating the energy requirements of these reactions.
| Compound | Conditions | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Reference |
| Bis-p-nitrophenyl phosphate (BpNPP) | Alkaline | 48.8 | -171.6 | 99.9 | samipubco.com |
| Methyl-p-nitrophenyl phosphate (MpNPP) | Alkaline | 86.3 | -76.7 | 109.2 | samipubco.com |
| p-Nitrophenyl phosphate dianion | Water | 128.0 | +14.6 | 123.8 | frontiersin.org |
| p-Nitrophenyl phosphorothioate (B77711) dianion | Water | 154.8 | +121.3 | 116.7 | frontiersin.org |
Comparative Studies of Phosphate and Sulfate (B86663) Ester Hydrolysis Mechanisms
Comparing the hydrolysis of phosphate esters with their sulfate analogues provides valuable insight into the nuances of phosphoryl and sulfuryl group transfer. rsc.org While the reactions show some similarities, there are also key mechanistic differences.
Uncatalyzed hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS) proceeds at very similar rates and through similar, loose, dissociative transition states. rsc.org However, the transition states for enzyme-catalyzed reactions can differ significantly. For example, studies on Pseudomonas aeruginosa arylsulfatase, an enzyme that promiscuously hydrolyzes both phosphate and sulfate esters, show that the transition state for sulfate hydrolysis has a more associative character than the uncatalyzed reaction, a shift not observed for phosphate hydrolysis. usu.edunih.gov This difference in transition state stabilization appears to be a major factor in the enzyme's preference for sulfate esters. usu.edunih.gov
The table below compares kinetic data for the hydrolysis of p-nitrophenyl phosphate and p-nitrophenyl sulfate, highlighting the similarities in their uncatalyzed reactions.
| Parameter | p-Nitrophenyl Phosphate (pNPP) | p-Nitrophenyl Sulfate (pNPS) | Reference |
| Rate Constant (s⁻¹) | 1.6 x 10⁻⁸ | 1.87 x 10⁻⁹ | rsc.org |
| ¹⁸kbridge (KIE) | 1.0189 | 1.0210 | rsc.org |
| ¹⁸knonbridge (KIE) | 0.9994 | 0.9951 | rsc.org |
| ¹⁵k (KIE) | 1.0028 | 1.0026 | rsc.org |
Design and Characterization of Model Systems for Mechanistic Elucidation
The study of simple molecules like this compound is fundamental to understanding the complex mechanisms of enzymatic reactions involving phosphoryl transfer. frontiersin.orgnih.gov These small molecules serve as model systems, allowing researchers to isolate and study the elementary processes, such as proton transfer and metal ion coordination, that contribute to catalysis. nih.gov A variety of physical organic chemistry tools are employed to characterize these model systems and elucidate their reaction mechanisms:
Linear Free Energy Relationships (LFERs) : By systematically varying substituents on the leaving group or non-leaving groups and measuring the effect on the reaction rate, researchers can construct Brønsted or Hammett plots. whiterose.ac.ukusu.edu The slopes of these plots provide information about charge distribution in the transition state and the degree of bond formation or cleavage. nih.govwhiterose.ac.uk
Kinetic Isotope Effects (KIEs) : Measuring changes in reaction rates when an atom at a key position is replaced with a heavier isotope (e.g., ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N) is a powerful tool for probing transition state structure. nih.gov A significant KIE at a particular atom indicates that bonding to that atom is changing in the rate-determining step of the reaction. nih.govusu.edu
pH-Rate Profiles : Studying the reaction rate as a function of pH reveals the contributions of different ionic forms of the reactants and the roles of acid-base catalysis. nih.govnih.gov This allows for the determination of pKₐ values for groups involved in the catalytic process. nih.gov
Computational Modeling : Theoretical methods, such as density functional theory (DFT), are used to map reaction energy profiles, visualize transition state geometries, and compare the feasibility of different mechanistic pathways. nih.govresearchgate.net
Through the integrated use of these techniques with model systems like this compound, a detailed picture of phosphoester reactivity continues to emerge, informing our understanding of the powerful catalytic strategies employed by enzymes. ufl.edu
Structure Reactivity and Structure Function Relationship Studies of Dimethyl Phenyl Phosphate Analogues
Elucidation of Electronic and Steric Effects of Substituents on Reaction Pathways and Rates
The reactivity of dimethyl phenyl phosphate (B84403) and its analogues is profoundly influenced by the electronic and steric nature of substituents on the phenyl ring. These substituents can alter the electrophilicity of the phosphorus atom and the stability of the leaving group (the phenoxide), thereby dictating the pathway and rate of nucleophilic substitution reactions, such as hydrolysis.
Kinetic studies on the alkaline hydrolysis of a series of methyl-substituted and other substituted aryl phosphates demonstrate a clear relationship between the substituent's properties and the reaction rate. pjsir.org Generally, electron-withdrawing groups on the phenyl ring accelerate the rate of hydrolysis. This is because they increase the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack, and they also stabilize the resulting phenoxide leaving group. sapub.org A linear relationship is often observed when plotting the logarithm of the rate constants against the pKa values of the leaving phenol (B47542), a relationship known as a Brønsted-type plot. For a series of methyl-aryl phosphates, a linear plot of log(rate constant) versus the pKa of the leaving group yielded a slope of -0.70, indicating that a better leaving group (lower pKa) leads to a faster reaction. pjsir.org
The reaction mechanism for the alkaline hydrolysis of phosphate esters like dimethyl phenyl phosphate is generally considered to be a bimolecular nucleophilic substitution (SN2) at the phosphorus atom, denoted as SN2(P). pjsir.org This process involves the attack of a nucleophile (e.g., a hydroxide (B78521) ion) on the phosphorus center, proceeding through a trigonal bipyramidal transition state. pjsir.org
Steric effects also play a critical role. Bulky substituents, particularly at the ortho positions of the phenyl ring, can hinder the approach of the nucleophile to the phosphorus center. For instance, the presence of two methyl groups at the 2 and 6 positions of the phenyl ring in bis(2,6-dimethylphenyl) chlorophosphate significantly slows down the rate of pyridinolysis (reaction with pyridine) by several hundred times compared to the non-methylated bis(phenyl) chlorophosphate. psu.edu This steric hindrance prevents the close proximity of the nucleophile to the reaction center. sapub.orgpsu.edu The Taft equation can be used to quantify these steric effects on reaction rates. sapub.org
Quantitative Structure-Activity Relationship (QSAR) studies further formalize these observations by correlating reaction rates or biological activity with physicochemical descriptors. For a series of diethyl substituted phenyl phosphates, a linear correlation was established between the logarithm of the 50% inhibitory concentration (I50) for acetylcholinesterase and Hammett's sigma (σ) constant for the substituent on the phenyl ring. who.int This direct relationship highlights that the chemical reactivity of the organophosphorus ester is a dominant factor in its biological activity. who.int
Table 1: Effect of Phenyl Substituents on the Alkaline Hydrolysis Rate of Aryl Phosphates This table is interactive. You can sort and filter the data.
| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Relative Hydrolysis Rate (approx.) | Primary Effect |
|---|---|---|---|
| 4-NO₂ | 0.78 | Very High | Strong Electron-Withdrawing |
| 4-CN | 0.66 | High | Electron-Withdrawing |
| 4-Cl | 0.23 | Moderate | Inductive Electron-Withdrawing |
| H | 0.00 | Baseline | Reference |
| 4-CH₃ | -0.17 | Low | Electron-Donating |
| 4-OCH₃ | -0.27 | Very Low | Strong Electron-Donating (Resonance) |
| 2,6-di-CH₃ | -0.14 (sum) | Very Low | Steric Hindrance |
Investigation of Structural Features Governing Chemical Translocation and Transformation in Model Systems (e.g., plant cuticles, environmental partitioning)
The movement and fate of this compound analogues in biological and environmental systems are governed by their physicochemical properties, which are in turn determined by their molecular structure. Key processes include translocation across biological barriers like plant cuticles and partitioning between environmental compartments such as water, soil, and air.
Translocation in Plant Cuticles: The plant cuticle is the primary barrier to the entry of externally applied chemicals. newss.org It is a complex, lipophilic layer, meaning its permeability is highly dependent on the lipophilicity of the penetrating molecule. researchgate.netfrontiersin.org The translocation of organophosphates through the cuticle is influenced by factors such as molecular size, polarity, and the presence of specific functional groups. Generally, more lipophilic (less water-soluble) compounds penetrate the waxy cuticle more readily than polar, water-soluble compounds. researchgate.net However, an optimal balance of lipophilicity and hydrophilicity is often required for effective systemic movement within the plant, as the compound must also be able to move through the aqueous environment of the plant's vascular system after passing the cuticle. annualreviews.org
Structural modifications to the this compound molecule can alter this balance. For example, adding non-polar alkyl substituents to the phenyl ring would be expected to increase lipophilicity and enhance cuticular sorption and penetration. Conversely, adding polar groups like hydroxyl (-OH) or carboxyl (-COOH) would decrease lipophilicity and likely hinder movement across the cuticle. The mobility of solutes within the cuticle decreases with increasing molecular size. researchgate.net
Environmental Partitioning: The distribution of a chemical in the environment is often predicted using partition coefficients, such as the n-octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). pg.edu.pl Kow is a measure of a chemical's lipophilicity and its potential for bioaccumulation. pg.edu.pl Koc predicts how a chemical will adsorb to organic matter in soil and sediment. pg.edu.pl
For this compound and its analogues, these coefficients are highly dependent on the substituents.
Lipophilicity (Kow): Simple alkyl phosphates like trimethyl phosphate and triethyl phosphate are quite water-soluble and have low log Kow values, indicating low potential for bioaccumulation. epa.gov Adding a phenyl group, as in this compound, increases lipophilicity. Further substitution on the phenyl ring with larger alkyl groups (e.g., tert-butyl) or increasing the length of the alkyl chains attached to the phosphate (e.g., from dimethyl to dibutyl) further increases the log Kow value and the potential for bioaccumulation and adsorption to sediment. canada.caresearchgate.net
Persistence: The chemical structure also affects persistence. While simple trialkylphosphates tend to persist in the environment due to slow hydrolysis rates, the introduction of certain aryl groups, particularly those with nitro substituents (e.g., in methyl parathion), can make the compound more susceptible to hydrolysis. epa.gov
Table 2: Predicted Environmental Behavior of this compound Analogues Based on Structure This table is interactive. You can sort and filter the data.
| Compound Analogue | Key Structural Feature | Predicted Lipophilicity (Log Kow) | Predicted Plant Cuticle Penetration | Predicted Environmental Partitioning |
|---|---|---|---|---|
| This compound | Parent Structure | Low-Moderate | Moderate | Primarily in water/soil |
| Dimethyl (4-chlorophenyl) phosphate | Electron-withdrawing Cl group | Moderate | Moderate | Increased soil/sediment adsorption |
| Dimethyl (4-nitrophenyl) phosphate | Strong electron-withdrawing NO₂ group | Low | Low | More water soluble, faster hydrolysis |
| Dimethyl (4-tert-butylphenyl) phosphate | Bulky, non-polar alkyl group | High | High | Strong adsorption to sediment, bioaccumulation potential |
| Diethyl phenyl phosphate | Longer ethyl chains | Moderate | Moderate-High | Slightly more lipophilic than dimethyl analogue |
| Dibutyl phenyl phosphate | Long butyl chains | High | High | Increased lipophilicity and bioaccumulation potential |
Molecular Recognition Studies through Computational Docking with Model Enzymes (focusing on chemical interaction mechanisms)
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein, such as an enzyme. researchgate.net For this compound analogues, the primary enzyme targets for such studies are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), due to the role of organophosphates as cholinesterase inhibitors. csulb.eduoup.com These studies provide detailed insights into the chemical interactions that govern molecular recognition and inhibition.
The inhibition of AChE by an organophosphate involves the phosphorylation of a critical serine residue within the enzyme's active site. oup.com Docking simulations help to elucidate the specific interactions that position the organophosphate for this reaction. The active site of cholinesterases contains several key regions: the catalytic triad (B1167595) (which includes the key serine), an oxyanion hole that stabilizes the transition state, and a peripheral anionic site. csulb.edumdpi.com
Molecular modeling studies on dialkyl aryl phosphates have revealed several key interaction mechanisms: csulb.edu
Phosphate Group Orientation: The phosphate group (P=O) is oriented towards the oxyanion hole, where it can form hydrogen bonds with the backbone amides of specific amino acid residues (e.g., Gly116, Gly117, Ala199 in BChE). This interaction is crucial for stabilizing the complex before phosphorylation. csulb.edu
Aromatic Group Interactions: The phenyl ring of the inhibitor can engage in hydrophobic or π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan (Trp) or tyrosine (Tyr).
Influence of Substituents: The position and nature of substituents on the phenyl ring can drastically alter binding affinity and orientation. For example, a study on di-n-butyl phenyl phosphate isomers showed that di-n-butyl-3,5-dimethylphenyl phosphate was a significantly more potent BChE inhibitor than its 3,4-dimethylphenyl isomer. csulb.edu Docking simulations revealed that the 3,5-dimethylphenyl group fits well into a hydrophobic "lower region" of the active site, while the 3,4-dimethylphenyl group experiences steric hindrance in that region and is forced into a less favorable orientation. csulb.edu This demonstrates how subtle changes in structure can lead to large differences in biological activity by altering the specific molecular interactions with the enzyme.
The results of these docking studies are often quantified by a calculated binding energy or an inhibition constant (Ki). A lower binding energy or Ki value indicates a stronger, more favorable interaction and typically a more potent inhibitor.
Table 3: Computational Docking Results for Phenyl Phosphate Analogues with a Model Cholinesterase This table is interactive. You can sort and filter the data.
| Analogue | Substituent(s) | Inhibition Constant (Ki, µM) | Key Interacting Enzyme Residues (Predicted) | Primary Interaction Type |
|---|---|---|---|---|
| Di-n-butyl phenyl phosphate | H | 100 | Trp82, Phe329 | Hydrophobic |
| Di-n-butyl (3-methylphenyl) phosphate | 3-CH₃ | ~50-70 | Trp82, Leu286 | Enhanced Hydrophobic |
| Di-n-butyl (3,5-dimethylphenyl) phosphate | 3,5-di-CH₃ | 1.0 | Trp82, Leu286, Phe329 | Optimal Hydrophobic Fit |
| Di-n-butyl (3,4-dimethylphenyl) phosphate | 3,4-di-CH₃ | 9.0 | Tyr332 | Steric Hindrance, Alternate Binding Pose |
| Di-n-butyl (2-naphthyl) phosphate | Naphthyl group | 1.9 | Trp82, Phe329 | Extensive π-stacking/Hydrophobic |
Note: Ki values are representative and based on studies with butyrylcholinesterase (BChE). csulb.edu Interacting residues are illustrative of common findings in cholinesterase docking studies.
Q & A
Q. What are the recommended safety protocols for handling dimethyl phenyl phosphate in laboratory settings?
this compound requires stringent safety measures due to its potential toxicity and reactivity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Management: Segregate waste in designated containers and dispose via certified hazardous waste facilities to avoid environmental contamination .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis or degradation .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
Synthesis optimization involves:
- Reagent Purity: Use ≥99% pure starting materials (e.g., dimethyl phosphate, phenol derivatives) to reduce side reactions .
- Catalytic Conditions: Employ Rh₂(OAc)₄ or similar catalysts under anhydrous conditions to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification: Utilize column chromatography with gradients of ethyl acetate/pentane (0–7.5%) for effective separation of by-products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~3.98 ppm for methoxy groups) confirm structural integrity .
- Raman/Far-UV CD Spectroscopy: Analyze phosphate backbone conformation (e.g., gauche-gauche orientation) and thermal stability via θ222 ellipticity measurements .
- GC-MS: Detect low-level impurities (e.g., triphenyl phosphate) using fragmentation patterns (m/z 165, 145) .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicity data for this compound and related organophosphates?
Conflicting toxicity results (e.g., neurotoxicity vs. non-observed effects) require:
- Impurity Profiling: Quantify contaminants like triphenyl phosphate (TPHP) using LC-MS/MS, as impurities in commercial batches can skew results .
- Dose-Response Studies: Conduct in vivo/in vitro assays across multiple concentrations (e.g., 1–100 µM) with controls for metabolic activation (e.g., S9 liver fractions) .
- Class-Based Extrapolation: Compare data with structurally similar organophosphates (e.g., isodecyl diphenyl phosphate) while noting substituent-specific effects .
Q. What computational models are suitable for predicting the environmental persistence of this compound?
- Molecular Dynamics (MD): Simulate hydrolysis rates in aqueous environments using force fields (e.g., AMBER) parameterized for phosphate esters .
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. phenyl groups) with biodegradation half-lives using datasets from EPA’s EPI Suite .
- Ab Initio Calculations: Predict vibrational modes (e.g., P=O stretching at 1250 cm⁻¹) to assess stability under UV exposure .
Q. How can researchers design experiments to study the long-term stability of this compound in biological matrices?
- Accelerated Aging Studies: Incubate the compound in PBS or serum at 37°C for 1–30 days, analyzing degradation via HPLC-UV .
- Isotopic Labeling: Use deuterated analogs (e.g., (CD₃O)₂PO₂⁻) to track metabolic pathways in model organisms .
- Synchrotron-Based XAS: Monitor phosphorus oxidation states in stored samples to identify decomposition pathways .
Q. What strategies mitigate matrix interference when quantifying this compound in complex environmental samples?
- SPE Cleanup: Use C18 cartridges to isolate the compound from soil/water extracts, followed by elution with methanol .
- Matrix-Matched Calibration: Prepare standards in blank sample matrices (e.g., river water) to correct for ion suppression in LC-MS/MS .
- Derivatization: Enhance detectability by reacting with pentafluorobenzyl bromide for GC-ECD analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
